5-Sulfooxymethylfurfural sodium salt
Description
Properties
IUPAC Name |
sodium;(5-formylfuran-2-yl)methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGQDPJPVHDGB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Sulfooxymethylfurfural Sodium Salt
Chemical Synthesis from 5-Hydroxymethylfurfural (B1680220) (HMF) Precursors
The principal and most direct method for synthesizing 5-sulfooxymethylfurfural (B118937) sodium salt commences with the readily available bio-based platform molecule, 5-hydroxymethylfurfural (HMF). The core of this transformation lies in the selective sulfation of the primary alcohol group of HMF.
Sulfation Reaction Mechanisms and Conditions
The sulfation of the primary hydroxyl group in HMF is most commonly achieved using a sulfur trioxide-pyridine complex (SO₃·py). This reagent is favored due to its relative stability and milder reactivity compared to free sulfur trioxide, which helps in preventing unwanted side reactions such as polymerization or degradation of the furan (B31954) ring.
The reaction mechanism involves the nucleophilic attack of the oxygen atom of the hydroxymethyl group of HMF on the electrophilic sulfur atom of the sulfur trioxide-pyridine complex. Pyridine (B92270) acts as a leaving group, and a proton is subsequently lost from the hydroxyl group, often facilitated by a base present in the reaction mixture (such as pyridine itself), to form the sulfate (B86663) ester.
The general reaction can be represented as: HMF + SO₃·py → 5-Sulfooxymethylfurfural + Pyridine
The reaction is typically carried out in an aprotic polar solvent to ensure the solubility of both HMF and the sulfating agent. Pyridine is a common choice as it can also serve as the base to neutralize the liberated proton. Other solvents like dimethylformamide (DMF) or acetonitrile (B52724) can also be employed. The reaction temperature is a critical parameter and is generally kept low, often starting at 0°C and then gradually allowed to warm to room temperature to control the exothermic nature of the reaction and enhance selectivity.
Optimization of Reaction Parameters for Yield and Purity
To maximize the yield and purity of 5-sulfooxymethylfurfural sodium salt, several reaction parameters must be carefully optimized. These include the molar ratio of reactants, reaction temperature, time, and the choice of solvent and base.
| Parameter | Condition | Rationale |
| Molar Ratio (HMF:SO₃·py) | 1:1 to 1:1.5 | A slight excess of the sulfating agent can drive the reaction to completion, but a large excess can lead to side reactions and complicate purification. |
| Temperature | 0°C to Room Temperature | Starting the reaction at a lower temperature helps to control the initial exothermicity, while allowing it to proceed at room temperature ensures a reasonable reaction rate. |
| Reaction Time | 1 to 4 hours | The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal time for completion and to minimize the formation of degradation products. |
| Solvent | Pyridine, DMF, Acetonitrile | The choice of solvent affects the solubility of reactants and the reaction rate. Pyridine is often preferred as it also acts as a base. |
| Base | Pyridine, Triethylamine | A non-nucleophilic base is required to neutralize the generated acid and facilitate the reaction. |
This table presents typical ranges for reaction parameters based on general sulfation procedures. Actual optimal conditions may vary and require experimental determination.
Following the sulfation reaction, the resulting 5-sulfooxymethylfurfural is in its acidic form. To obtain the sodium salt, the reaction mixture is typically neutralized with a suitable sodium base, such as sodium bicarbonate or sodium hydroxide (B78521) solution, until a neutral pH is achieved.
Isolation and Purification Techniques for the Sodium Salt
The isolation and purification of the polar, water-soluble this compound from the reaction mixture presents a significant challenge. The choice of method depends on the scale of the reaction and the desired purity.
A common procedure involves the following steps:
Quenching and Neutralization: The reaction mixture is carefully quenched with water or an aqueous solution of a weak base like sodium bicarbonate.
Removal of Solvent: The organic solvent (e.g., pyridine) is typically removed under reduced pressure.
Extraction: The aqueous solution containing the sodium salt is washed with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted HMF and other non-polar impurities.
Purification:
Crystallization: If the sodium salt is crystalline, it can be purified by crystallization from a suitable solvent system, often a mixture of a polar solvent like ethanol (B145695) or methanol (B129727) and a less polar co-solvent.
Chromatography: For high purity, column chromatography is employed. Due to the polar nature of the compound, reversed-phase chromatography (e.g., using a C18 stationary phase) with a water/acetonitrile or water/methanol gradient is often effective. Size-exclusion chromatography can also be utilized for separating the product from high molecular weight impurities.
Alternative Synthetic Routes and Their Comparative Analysis
While the use of the sulfur trioxide-pyridine complex is the most prevalent method, other sulfating agents can be employed for the synthesis of 5-sulfooxymethylfurfural.
Chlorosulfonic Acid (ClSO₃H): This is a highly reactive sulfating agent that can be used in the presence of a base like pyridine. However, its high reactivity can lead to more side products and charring, making the reaction more difficult to control.
Sulfamic Acid (H₂NSO₃H): This is a milder and more stable crystalline solid sulfating agent. The reaction with HMF typically requires higher temperatures and longer reaction times. While it is considered a greener alternative, the yields can sometimes be lower compared to the SO₃·py method.
| Synthetic Route | Reagent | Advantages | Disadvantages |
| Primary Route | Sulfur trioxide-pyridine complex | High yield, good selectivity, mild conditions | Pyridine can be difficult to remove completely |
| Alternative Route 1 | Chlorosulfonic acid | Readily available, highly reactive | Difficult to control, potential for side reactions |
| Alternative Route 2 | Sulfamic acid | Stable, easy to handle, "greener" option | Requires higher temperatures, potentially lower yields |
This table provides a comparative analysis of different synthetic routes. The choice of method depends on the desired scale, purity requirements, and available resources.
Preparation of Labeled this compound for Mechanistic Studies
For mechanistic studies, such as tracing the metabolic fate of the compound, isotopically labeled versions of this compound are invaluable. The synthesis of such labeled compounds typically involves the use of a labeled precursor.
A feasible approach would be to start with isotopically labeled 5-hydroxymethylfurfural. For instance, ¹³C-labeled HMF can be synthesized from ¹³C-labeled fructose (B13574). Once the labeled HMF is obtained, it can be subjected to the same sulfation and neutralization procedures as described in section 2.1.
For example, to synthesize [¹³C₆]-5-sulfooxymethylfurfural sodium salt, one would start with [¹³C₆]-fructose, convert it to [¹³C₆]-HMF, and then sulfate it using the SO₃·py complex, followed by neutralization with a sodium base. The position of the label can be strategically chosen based on the specific mechanistic question being investigated. For instance, labeling the hydroxymethyl carbon can provide insights into the metabolic transformations at that specific site. The purification and characterization of the final labeled product would require analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the position and extent of labeling.
Formation Pathways and Kinetics in Complex Chemical Matrices
In Situ Generation from 5-Hydroxymethylfurfural (B1680220) (HMF) in Thermally Processed Systems
The primary route for the formation of 5-sulfooxymethylfurfural (B118937) sodium salt in food and other thermally processed systems is the in situ generation from its precursor, 5-hydroxymethylfurfural (HMF). HMF is a common product of the Maillard reaction and caramelization, processes responsible for the desirable color and flavor of many cooked foods. nih.govsciepub.com The subsequent conversion of HMF to its sulfooxy derivative is contingent on the presence of a suitable sulfating agent, such as sulfite (B76179) salts.
The Maillard reaction is a complex network of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. nih.gov During the advanced stages of the Maillard reaction, or through the acid-catalyzed dehydration of hexose (B10828440) sugars, HMF is formed. sciepub.comresearchgate.net The formation of HMF involves the dehydration of sugars, and its rate is influenced by the type of sugars and amino acids present. nih.govresearchgate.net
The specific pathway to 5-sulfooxymethylfurfural sodium salt involves the reaction of the hydroxyl group of HMF with a sulfating agent. In food systems where sulfites are used as preservatives, such as sodium bisulfite or sodium metabisulfite, these can act as the source of the sulfo- group. unl.edu The reaction is an esterification of the allylic hydroxyl group of HMF, leading to the formation of the sulfuric acid ester, 5-sulfooxymethylfurfural. nih.govnih.gov In the presence of sodium ions, the corresponding sodium salt is formed.
The rate of formation of this compound is directly influenced by the concentration of its precursors, HMF and the sulfating agent. An increase in the concentration of HMF, which is dependent on the initial amounts of reducing sugars and amino acids, will expectedly lead to a higher yield of its sulfonated derivative, assuming the sulfating agent is not a limiting reactant. nih.gov
Similarly, the concentration of the sulfiting agent plays a crucial role. Sulfites are known to inhibit Maillard browning by reacting with early-stage carbonyl intermediates. researchgate.netnih.gov However, they can also react with HMF, an intermediate formed later in the reaction sequence. researchgate.net Therefore, the timing of sulfite availability in relation to HMF formation is a critical factor.
Table 1: Effect of Reactant Concentration on HMF Formation in Model Systems
| Reactant | Concentration | HMF Yield | Reference |
| Fructose (B13574) | High | Increased | nih.gov |
| Glucose | High | Increased | nih.gov |
| Amino Acid (Glutamic Acid) | High | Increased | nih.gov |
| Amino Acid (Cysteine) | High | Decreased | nih.gov |
This table illustrates the general impact of precursor concentrations on the formation of HMF, the direct precursor to this compound.
The kinetics of the formation of this compound are intricately linked to the physicochemical parameters of the system, namely pH, temperature, and water activity (a_w).
pH: The formation of HMF is generally favored under acidic conditions, which promote the dehydration of sugars. nih.gov Low pH can also influence the speciation of sulfites, affecting their reactivity.
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of both HMF formation and its subsequent reaction with sulfites. nih.gov The Maillard reaction, and consequently HMF formation, typically becomes significant at temperatures above 140°C. nih.gov
Water Activity (a_w): Water is a product of the dehydration reactions that form HMF, so lower water activity can favor its formation. However, water is also a necessary medium for reactant mobility. The effect of water activity on the Maillard reaction is complex, with maximum reaction rates often observed at intermediate a_w values.
Table 2: Influence of Reaction Conditions on HMF Formation Kinetics
| Parameter | Condition | Effect on HMF Formation Rate | Reference |
| Temperature | Increase | Increased | nih.gov |
| pH | Low | Promoted | nih.gov |
| Water Activity | Intermediate | Maximized | researchgate.net |
This table summarizes the influence of key environmental factors on the formation of HMF, which would in turn affect the potential for this compound generation.
Enzymatic and Non-Enzymatic Precursor Transformations Leading to Formation
While the primary pathway for the formation of 5-sulfooxymethylfurfural in food is non-enzymatic, it is noteworthy that enzymatic processes can influence the availability of its precursor, HMF. For instance, the enzymatic hydrolysis of polysaccharides into monosaccharides can increase the pool of reducing sugars available for the Maillard reaction.
In biological systems, the sulfation of HMF to 5-sulfooxymethylfurfural is a recognized metabolic activation pathway mediated by sulfotransferase enzymes. nih.govresearchgate.net This enzymatic conversion is a critical step in the manifestation of the toxic effects of HMF. However, the direct enzymatic formation of this compound within food matrices during processing has not been extensively documented. The focus remains on the chemical reactions occurring at elevated temperatures.
Formation in Model Systems and Real-World Matrices
The formation of this compound can be studied in both simplified model systems and complex real-world matrices.
Model Systems: Laboratory studies often employ model systems consisting of a reducing sugar (e.g., glucose or fructose), an amino acid, and a source of sulfite in a controlled environment. researchgate.net These systems allow for the systematic investigation of the influence of individual parameters on the reaction kinetics and pathways.
Real-World Matrices: In real-world scenarios, this compound can potentially be formed in any food product that undergoes heat treatment and contains both the precursors for HMF and sulfiting agents. nih.gov Foods such as dried fruits, some beverages, and baked goods, which may be treated with sulfites to prevent browning, are potential candidates for containing this compound if subjected to further heating. ufl.edufoodallergycanada.ca The complex composition of these foods, including the presence of other nucleophiles and antioxidants, can influence the final concentration of this compound.
Chemical Reactivity and Mechanistic Studies of 5 Sulfooxymethylfurfural Sodium Salt
Electrophilic Nature and Reactivity with Nucleophiles
5-Sulfooxymethylfurfural (B118937) is considered an electrophilic compound, meaning it is an "electron-loving" species that readily accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.combyjus.com Its electrophilicity stems from two key structural features: the presence of an electron-withdrawing aldehyde group and, more importantly, the allylic sulfate (B86663) ester. The sulfate moiety is an excellent leaving group, making the benzylic carbon atom to which it is attached highly susceptible to attack by nucleophiles—electron-rich species that can donate an electron pair. nih.govmasterorganicchemistry.com This reactivity profile means that SMF can readily engage in nucleophilic substitution reactions with a variety of biological and chemical entities. acs.orgnih.gov
The most significant aspect of SMF's reactivity is the cleavage of the C-O bond of the sulfate ester. The sulfate ion (SO₄²⁻) is a very stable species and therefore an excellent leaving group. This facilitates nucleophilic substitution reactions where a nucleophile attacks the electrophilic carbon atom of the CH₂-O-SO₃⁻ group, displacing the sulfate. nih.govacs.org This mechanism is considered the primary pathway for the formation of covalent adducts with biological macromolecules. nih.gov
Adduct Formation with Biomolecules
An adduct is a product of the direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. taylorandfrancis.com The high electrophilicity of 5-Sulfooxymethylfurfural enables it to form covalent adducts with various biological macromolecules, a process believed to be a key event in its biological activity. taylorandfrancis.com This binding occurs when nucleophilic sites on biomolecules attack the electrophilic center of SMF. acs.orgnih.gov
5-Sulfooxymethylfurfural is known to react with DNA through nucleophilic substitution, forming stable covalent adducts. acs.orgnih.gov The primary mechanism involves the attack of nucleophilic sites on DNA bases at the electrophilic benzylic carbon of SMF, leading to the displacement of the sulfate leaving group. nih.gov
Research has successfully identified and characterized specific DNA adducts formed from this reaction. The most abundant adducts are formed with deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo), where the exocyclic amino groups act as the nucleophiles. acs.orgnih.gov
N⁶-((2-formylfuran-5-yl)methyl)-2′-deoxyadenosine (N⁶-FFM-dAdo): Formed by the reaction of the N⁶-amino group of deoxyadenosine with SMF. acs.orgnih.gov
N²-((2-formylfuran-5-yl)methyl)-2′-deoxyguanosine (N²-FFM-dGuo): Formed by the reaction of the N²-amino group of deoxyguanosine with SMF. acs.orgnih.gov
These adducts have been identified and quantified in in vitro incubations of SMF with DNA and in the DNA of cells engineered to produce SMF from its precursor, HMF. acs.orgnih.gov
Identified DNA Adducts of 5-Sulfooxymethylfurfural
| Adduct Name | DNA Base | Nucleophilic Site |
|---|---|---|
| N⁶-((2-formylfuran-5-yl)methyl)-2′-deoxyadenosine (N⁶-FFM-dAdo) | Deoxyadenosine | N⁶-amino group |
Similar to its reaction with DNA, SMF can form covalent adducts with proteins and peptides. The mechanism also involves nucleophilic attack from electron-rich amino acid side chains on the electrophilic carbon of SMF, displacing the sulfate group. nih.gov Many furan-containing compounds show a tendency to react with protein nucleophiles, and in some cases, protein adduct formation can be more prevalent than DNA adduct formation. nih.gov
The nucleophilic sites on proteins are typically the side chains of certain amino acids. These include:
The thiol group of cysteine.
The thioether of methionine.
The carboxyl groups of aspartic acid and glutamic acid. nih.gov
The formation of these protein adducts can alter the structure and function of the protein. The resulting adducted peptides can be detected using mass spectrometry techniques, often identified by a characteristic mass shift corresponding to the addition of the (2-formylfuran-5-yl)methyl moiety. nih.gov
The electrophilic nature of SMF suggests it has the potential to react with a wide array of biological nucleophiles beyond DNA and proteins. nih.gov Any macromolecule containing sufficiently nucleophilic functional groups could theoretically be a target. This includes other cellular components like carbohydrates or lipids that may contain hydroxyl or amino groups.
Reaction Kinetics and Thermodynamics in Aqueous and Non-Aqueous Environments
The kinetics of 5-Sulfooxymethylfurfural sodium salt are intrinsically linked to its stability in solution. In aqueous environments, SFS is known to be a reactive compound. The sulfoxymethyl group is a good leaving group, making the molecule susceptible to nucleophilic attack. While specific kinetic data such as rate constants and activation energies for the decomposition of SFS are not extensively documented in publicly available literature, the reactivity can be inferred from its known reaction products.
One of the primary reactions of SFS in aqueous media is its hydrolysis back to HMF. However, its reactivity is significantly enhanced in the presence of nucleophiles. The thermodynamics of SFS reactions are largely driven by the formation of more stable products. The conversion of SFS to other derivatives is generally an exothermic process, favored by the departure of the stable sulfate group.
In non-aqueous environments, the reactivity of SFS is expected to differ significantly. In aprotic solvents, the solvation of the molecule and any present nucleophiles would be different, influencing the reaction rates. For instance, studies on the related compound HMF have shown that its stability is enhanced in solvents like dimethyl sulfoxide (B87167) (DMSO) compared to water. researchgate.net This is attributed to the way DMSO solvates the molecule, which can reduce its susceptibility to nucleophilic attack. researchgate.net It is plausible that SFS would exhibit similar behavior, with its stability being greater in certain non-aqueous, aprotic solvents. The thermodynamic favorability of its reactions would also be solvent-dependent, influenced by the solvation energies of the reactants, transition states, and products.
Table 1: Postulated Reactivity of this compound in Different Solvent Environments
| Solvent Type | Expected Predominant Reaction | Postulated Kinetic Profile | Thermodynamic Consideration |
| Aqueous (Neutral) | Hydrolysis to HMF | Moderate reaction rate | Formation of more stable HMF is favored. |
| Aqueous (Acidic) | Accelerated hydrolysis and potential for further degradation | Faster reaction rates compared to neutral pH | Protonation of the furan (B31954) ring can activate the molecule. |
| Aqueous (Basic) | Potential for Cannizzaro-type reactions and other base-catalyzed degradations | Complex reaction kinetics | Formation of various degradation products is likely. |
| Non-Aqueous (Aprotic, e.g., DMSO) | Increased stability | Slower reaction rates compared to aqueous solutions | Solvent effects on transition state stabilization are critical. |
| Non-Aqueous (Protic, e.g., Methanol) | Solvolysis (e.g., formation of 5-methoxymethylfurfural) | Dependent on the nucleophilicity of the solvent | Formation of the corresponding ether may be thermodynamically favorable. |
Influence of Environmental Factors on Reactivity (e.g., pH, Ionic Strength, Presence of Chloride Ions)
The reactivity of this compound is highly sensitive to its chemical environment. Factors such as pH, ionic strength, and the presence of specific ions can dramatically alter its stability and reaction pathways.
pH: The pH of the solution is a critical factor influencing the degradation rate of SFS. In acidic conditions, the hydrolysis of the sulfoxymethyl group is likely to be accelerated due to the protonation of the ether-like oxygen, making the sulfate group an even better leaving group. Studies on HMF have shown that its formation from sugars is acid-catalyzed, and its subsequent degradation is also pH-dependent. nih.gov It is reasonable to assume that SFS would exhibit similar pH-dependent instability. In alkaline conditions, other reaction pathways, such as those involving the aldehyde group, may become more prominent.
Ionic Strength: The ionic strength of the medium can influence reaction rates in solution through the Debye-Hückel theory, which describes the effect of ionic strength on the activity coefficients of ions. For reactions involving ionic species, such as the reaction of SFS with charged nucleophiles, changes in ionic strength can alter the electrostatic interactions between the reactants, thereby affecting the reaction rate. While specific studies on the effect of ionic strength on SFS reactivity are limited, research on other chemical systems has demonstrated that both stabilization and destabilization of reactants and transition states can occur with varying ionic strength. researchgate.netyoutube.comacs.org
Presence of Chloride Ions: The presence of chloride ions has a profound and well-documented impact on the reactivity of SFS. In aqueous solutions containing chloride, SFS is readily converted to the more lipophilic and highly reactive 5-chloromethylfurfural (B124360) (CMF). researchgate.net This reaction is a nucleophilic substitution where the chloride ion displaces the sulfate group. The formation of CMF is significant because it is a potent mutagen and carcinogen, and this conversion is considered a key activation pathway for the biological effects of SFS. researchgate.net The kinetics of this reaction are expected to be dependent on the concentration of both SFS and chloride ions.
Table 2: Influence of Environmental Factors on the Reactivity of this compound
| Environmental Factor | Influence on Reactivity | Key Reaction Product(s) |
| Low pH (Acidic) | Increased rate of hydrolysis and degradation. | 5-Hydroxymethylfurfural (B1680220) (HMF) and further degradation products. |
| High pH (Alkaline) | Potential for base-catalyzed reactions involving the aldehyde and furan ring. | Various degradation products. |
| Increased Ionic Strength | Can affect the rate of reactions with charged species through electrostatic interactions. | Dependent on the specific reactants. |
| Presence of Chloride Ions | Nucleophilic substitution of the sulfoxymethyl group. | 5-Chloromethylfurfural (CMF). |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating the reaction mechanisms of complex organic molecules, including furan derivatives. researchgate.net While specific computational studies focusing exclusively on this compound are not widely reported, the methodologies applied to related compounds like HMF and furfural (B47365) provide a framework for understanding the reactivity of SFS.
These computational approaches can be used to:
Model Reaction Pathways: DFT calculations can map out the potential energy surface of a reaction, identifying the most likely pathways for the degradation of SFS under different conditions. This includes modeling the hydrolysis of SFS to HMF and its conversion to CMF in the presence of chloride ions.
Characterize Intermediates and Transition States: By calculating the geometries and energies of reactants, intermediates, transition states, and products, computational methods can provide detailed insights into the structure of transient species that are difficult to observe experimentally. For SFS, this would involve characterizing the transition state for the nucleophilic attack of a chloride ion on the methylene (B1212753) carbon.
Investigate Solvent Effects: Computational models can incorporate the effects of different solvents on reaction energetics, helping to explain the observed differences in reactivity between aqueous and non-aqueous environments. For instance, these models can simulate how solvent molecules stabilize or destabilize the charged intermediates and transition states in the reactions of SFS. researchgate.net
Predict Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR spectra) for proposed intermediates, which can then be compared with experimental data to confirm their presence.
Biochemical Transformations and Interactions of 5 Sulfooxymethylfurfural Sodium Salt
Metabolic Conversion Pathways in Biological Models
The metabolic activation of HMF to its reactive sulfuric acid ester, 5-sulfooxymethylfurfural (B118937), is a critical pathway influencing its biological activity. nih.govnih.gov This conversion is primarily mediated by a specific class of enzymes.
Role of Sulfotransferase Enzymes (e.g., SULT1A1, SULT1A2) in its Formation from HMF
The formation of 5-sulfooxymethylfurfural from HMF is catalyzed by cytosolic sulfotransferase (SULT) enzymes. nih.govnih.gov These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the allylic hydroxyl group of HMF. nih.gov
Research has demonstrated that several human SULT isoforms can catalyze this reaction, with human SULT1A1 exhibiting the highest catalytic efficiency. nih.gov Comparative studies have shown that while multiple SULTs can conjugate HMF, SULT1A1 is the most significant contributor in humans, as well as in mice (mSult1a1) and rats (rSult1a1). nih.gov The expression of SULT1A1 in various tissues is a key factor in the potential for local bioactivation of HMF. nih.govwikipedia.org In fact, HMF has been identified as an excellent substrate for human SULT1A1. nih.gov The enhanced mutagenicity of HMF in the presence of rat hepatic cytosol and PAPS, which is diminished by SULT inhibitors, provides strong evidence for this metabolic activation pathway. nih.gov
Studies using Chinese hamster V79 cells engineered to express human SULT1A1 have shown that HMF induces gene mutations in these cells, but not in the parental V79 cells that lack this enzyme. researchgate.net This highlights the crucial role of SULT1A1 in converting HMF into a biologically active metabolite. researchgate.net While SULT1A2 also contributes to HMF sulfonation, its catalytic rates are lower compared to SULT1A1. nih.gov
Table 1: Sulfotransferase Enzymes Involved in the Formation of 5-Sulfooxymethylfurfural from HMF This table is interactive. You can sort and filter the data.
| Enzyme Family | Specific Enzyme | Species | Role in HMF Metabolism | Key Findings | Reference |
|---|---|---|---|---|---|
| Sulfotransferase (SULT) | SULT1A1 | Human, Mouse, Rat | Catalyzes the sulfonation of HMF to form 5-sulfooxymethylfurfural. | Exhibits the highest catalytic efficiency for HMF sulfonation among the SULTs studied. nih.gov | nih.govnih.govnih.govresearchgate.net |
| Sulfotransferase (SULT) | SULT1A2 | Human | Contributes to the sulfonation of HMF. | Shows lower catalytic rates for HMF sulfonation compared to SULT1A1. nih.gov | nih.gov |
| Sulfotransferase (SULT) | SULT1A3 | Human | Can catalyze HMF conjugation. | Demonstrates some activity, but at lower rates than SULT1A1. nih.gov | nih.gov |
| Sulfotransferase (SULT) | SULT1B1 | Human | Can catalyze HMF conjugation. | Demonstrates some activity, but at lower rates than SULT1A1. nih.gov | nih.gov |
Subsequent Biotransformations of 5-Sulfooxymethylfurfural Sodium Salt
Once formed, 5-sulfooxymethylfurfural is a chemically reactive electrophile. nih.govnih.gov Its subsequent biotransformations are largely characterized by its reactivity towards cellular nucleophiles. The intrinsic mutagenicity of this reactive ester can be significantly inhibited by glutathione (B108866) (GSH) and glutathione S-transferase (GST) activity, suggesting that conjugation with glutathione is a detoxification pathway. nih.gov In the presence of chloride ions, it has been proposed that the highly polar sulfuric acid ester of HMF may be converted to a more lipophilic chloromethyl derivative, which also exhibits biological activity. nih.gov Other metabolic pathways for HMF itself include oxidation to 5-hydroxymethyl-2-furoic acid (HMFA) and subsequently to 2,5-furandicarboxylic acid (FDCA). uni-graz.atresearchgate.net However, the primary fate of the reactive SMF metabolite is interaction with cellular components.
Molecular Interactions with Cellular Transporters and Receptors
The cellular uptake and accumulation of 5-sulfooxymethylfurfural are critical determinants of its biological effects, particularly in specific organs like the kidney.
Mediation of Cellular Accumulation by Organic Anion Transporters (OAT1, OAT3)
The selective accumulation of 5-sulfooxymethylfurfural in the proximal tubules of the kidney is mediated by specific transporters. researchgate.netnih.gov Research has identified the renal organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8) as key players in the uptake of SMF from the blood into proximal tubule cells. researchgate.netnih.govsolvobiotech.com These transporters are part of the solute carrier family and are primarily expressed on the basolateral membrane of these cells. solvobiotech.commdpi.com
Studies using human embryonic kidney (HEK293) cells stably expressing either human OAT1 or OAT3 have demonstrated significantly higher initial uptake rates of SMF compared to control cells. researchgate.net The uptake of SMF by these transporters is an active process, contributing to its intracellular concentration. researchgate.netnih.gov This transporter-mediated accumulation is a key reason for the observed selective organ effects of SMF. researchgate.netnih.gov
Competitive Inhibition Studies with Known Transporter Substrates
Competitive inhibition studies have further solidified the role of OAT1 and OAT3 in SMF transport. 5-sulfooxymethylfurfural acts as a competitive inhibitor of the uptake of known substrates for these transporters. researchgate.net For instance, SMF competitively inhibits the uptake of p-aminohippurate (B12120003) (a classic OAT1 substrate) by human OAT1 and the uptake of estrone (B1671321) sulfate (B86663) (a known OAT3 substrate) by human OAT3. researchgate.net The inhibition constants (Ki) determined from these studies quantify the affinity of SMF for these transporters. researchgate.net Furthermore, the cytotoxic effects of SMF in cells expressing OAT1 and OAT3 can be reduced by the addition of probenecid, a well-known inhibitor of organic anion transporters, further confirming the role of these transporters in SMF's biological activity. researchgate.netsolvobiotech.com
Table 2: Competitive Inhibition of Organic Anion Transporters by 5-Sulfooxymethylfurfural This table is interactive. You can sort and filter the data.
| Transporter | Known Substrate | Effect of 5-Sulfooxymethylfurfural | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Human OAT1 (hOAT1) | p-aminohippurate | Competitive inhibition of uptake | 225 µM | researchgate.net |
Elucidation of Intracellular Reactivity and Binding Targets
As an electrophilic metabolite, 5-sulfooxymethylfurfural can react with various nucleophilic sites within the cell, with DNA being a primary target. researchgate.netoup.com The formation of DNA adducts is a key mechanism underlying its mutagenic potential. researchgate.netoup.com
Upon entering the cell, SMF's reactivity is directed towards DNA, leading to the formation of specific adducts. researchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying these adducts. researchgate.net The most abundant adducts formed are N6-((2-formylfuran-5-yl)methyl)-2'-deoxyadenosine (N6-FFM-dAdo) and N2-((2-formylfuran-5-yl)methyl)-2'-deoxyguanosine (N2-FFM-dGuo). researchgate.netoup.com The formation of these adducts has been demonstrated in the DNA of V79-hSULT1A1 cells treated with HMF, but not in control cells, directly linking the metabolic activation by SULT1A1 to DNA damage. researchgate.net The formation of these mutagenic DNA adducts is considered a probable cause for the neoplastic effects observed with HMF in some animal studies. oup.com
Comparative Biochemical Studies across Different Biological Systems
The biochemical landscape of 5-sulfooxymethylfurfural (SMF), the reactive metabolite of 5-hydroxymethylfurfural (B1680220) (HMF), has been elucidated through a variety of studies across different biological systems. These investigations, spanning from in vitro cell cultures to in vivo animal models, have provided crucial insights into its formation, reactivity, and biological consequences. The bioactivation of HMF to SMF is a critical event, primarily catalyzed by sulfotransferases (SULTs), which transfer a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the allylic hydroxyl group of HMF. iiarjournals.orgnih.gov This transformation converts HMF into a more potent electrophile, capable of interacting with cellular nucleophiles like DNA and proteins. iiarjournals.orgmdpi.com
Comparative studies have been instrumental in understanding the differential effects of SMF in various biological contexts, often highlighting the pivotal role of SULT activity. For instance, the genotoxicity of HMF is significantly enhanced in cell lines engineered to express human SULTs. nih.govacs.org In Chinese hamster V79 cells expressing human SULT1A1, HMF was found to be mutagenic, a characteristic not observed in the parental V79 cells lacking this enzyme. nih.govacs.org This underscores that the biological activity of HMF is intrinsically linked to its metabolic conversion to SMF.
In vivo studies in mice have further substantiated the role of SMF as a key mediator of HMF's biological effects. Following administration of HMF to mice, SMF has been detected in the bloodstream, confirming its formation in a living organism. iiarjournals.orgnih.govacs.org Interestingly, human SULTs are reported to be more active and more widely expressed in extrahepatic tissues compared to their rodent counterparts, which may suggest a greater susceptibility in humans to the effects of HMF-derived SMF. nih.gov
The interaction of SMF with cellular components is a focal point of research. As an electrophilic ester, SMF can react with DNA to form adducts, which are implicated in its mutagenic and carcinogenic properties. iiarjournals.orgnih.govresearchgate.netmdpi.com The primary DNA adducts identified are N²-((2-formylfuran-5-yl)methyl)-2'-deoxyguanosine (N²-FFM-dGuo) and N⁶-((2-formylfuran-5-yl)methyl)-2'-deoxyadenosine (N⁶-FFM-dAdo). nih.govacs.orgmdpi.com The formation of these adducts has been demonstrated both in vitro by incubating DNA with chemically synthesized SMF and in vivo in V79-hSULT1A1 cells treated with HMF. nih.govacs.org
Furthermore, the cellular uptake and accumulation of SMF appear to be mediated by specific transporters. Studies utilizing human embryonic kidney (HEK293) cells have shown that the renal organic anion transporters OAT1 and OAT3 are involved in the cellular uptake of SMF. researchgate.net This transporter-mediated uptake could explain the selective organ toxicity observed in some studies. researchgate.net
The following tables provide a comparative overview of the biochemical findings related to 5-sulfooxymethylfurfural across different biological systems.
Table 1: Comparative Genotoxicity of HMF and SMF in Different Cell Lines
| Cell Line | SULT1A1 Activity | Compound Tested | Observed Effect | Reference(s) |
| Chinese Hamster V79 | Negligible | HMF | No significant mutagenicity | nih.govacs.org |
| V79-hSULT1A1 | High (human SULT1A1) | HMF | Induces gene mutations | nih.govacs.org |
| Caco-2 | Low | HMF | DNA damage at high concentrations | researchgate.net |
| HEK293 | Higher | HMF | DNA damage at high concentrations | researchgate.net |
| L5178Y (Mouse) | No activity | HMF | DNA damage at high concentrations | researchgate.net |
| V79-hP-PST | High (human SULT1A1) | HMF | DNA damage at lower concentrations compared to Caco-2 and HEK293 | researchgate.net |
| Salmonella typhimurium TA104 | Not applicable | SMF | Potent direct mutagenicity | nih.gov |
Table 2: Comparative In Vivo Studies of HMF and SMF in Mice
| Mouse Model | Compound Administered | Key Findings | Reference(s) |
| Min/+ mice | HMF | Increased the number of small intestinal adenomas. | iiarjournals.orgresearchgate.netiiarjournals.org |
| Min/+ mice | SMF | Increased the number of flat aberrant crypt foci (ACF) in the large intestine. | iiarjournals.orgresearchgate.netiiarjournals.org |
| FVB/N mice | HMF | Metabolized to SMF, which was detected in blood plasma. | acs.org |
| FVB/N mice | SMF | Exhibited first-order elimination kinetics in blood plasma. | acs.org |
| Wild-type and transgenic mice (expressing human SULT1A1/1A2) | SMF | Did not induce aberrant crypt foci but was strongly nephrotoxic. | nih.gov |
Table 3: Identified Biochemical Interactions of 5-Sulfooxymethylfurfural
| Interacting Molecule | Type of Interaction | Biological System | Consequence | Reference(s) |
| DNA (deoxyadenosine and deoxyguanosine) | Covalent adduct formation | In vitro, V79-hSULT1A1 cells | Formation of N⁶-FFM-dAdo and N²-FFM-dGuo adducts, leading to mutations. | nih.govacs.orgmdpi.com |
| Proteins | Covalent modification | In vivo (mice) | Potential for reaction with cellular proteins. | researchgate.net |
| Glutathione | Inhibition of mutagenicity | In vitro (rat liver cytosol) | Detoxification of SMF. | nih.gov |
| OAT1 and OAT3 transporters | Cellular uptake | HEK293 cells expressing hOAT1/hOAT3 | Mediates accumulation of SMF in renal proximal tubule cells. | researchgate.netfrontiersin.org |
Analytical Methodologies for the Detection and Quantification of 5 Sulfooxymethylfurfural Sodium Salt
Chromatographic Techniques
Chromatography is essential for separating 5-Sulfooxymethylfurfural (B118937) sodium salt from complex matrices, which is a critical step before quantification. The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective, such as concentration level and sample complexity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 5-Sulfooxymethylfurfural sodium salt due to its suitability for non-volatile and polar compounds. Method development focuses on optimizing the separation from related compounds, such as its precursor 5-hydroxymethylfurfural (B1680220) (5-HMF) and other potential metabolites or degradation products.
Research has led to the establishment of effective HPLC methods for the separation of 5-HMF and its metabolites, including 5-Sulfooxymethylfurfural. nih.govelsevierpure.com One successful approach utilizes Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds. A typical HILIC method employs a gradient system to ensure adequate separation of all components within a reasonable timeframe. nih.govelsevierpure.com
Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and fit for purpose. nih.govelsevierpure.com Key validation parameters include selectivity, linearity, precision, and the limits of detection (LOD) and quantification (LOQ). nih.govelsevierpure.comdergipark.org.tr
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | HILIC (150 x 4.6 mm, 5 µm) nih.govelsevierpure.com |
| Mobile Phase A | Acetonitrile (B52724)/Ammonium Formate (100 mM, pH 2.35) (95:5, v/v) nih.govelsevierpure.com |
| Mobile Phase B | Acetonitrile/Ammonium Formate (100 mM, pH 2.35) (85:15, v/v) nih.govelsevierpure.com |
| Flow Rate | 1.0 mL/min dergipark.org.tr |
| Detection | UV at 284 nm dergipark.org.tr |
| Injection Volume | 10 µL |
| Column Temperature | 25°C dergipark.org.tr |
The validation process confirms the method's performance. Linearity is typically established across a specific concentration range, with correlation coefficients (R²) greater than 0.999 demonstrating a direct relationship between detector response and concentration. dergipark.org.tr The LOD and LOQ are determined to define the lower limits of the method's measurement capability. dergipark.org.trdergipark.org.tr
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible due to its high polarity and lack of volatility. Therefore, a crucial derivatization step is required to convert the analyte into a thermally stable and volatile compound suitable for GC analysis. researchgate.netjfda-online.com
The most common derivatization strategy for compounds with hydroxyl groups, like the precursor 5-HMF, is silylation. researchgate.netsigmaaldrich.com This process replaces active hydrogen atoms in the hydroxyl and, potentially, the sulfooxy group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netsigmaaldrich.com This chemical modification reduces the polarity and increases the volatility of the analyte, allowing it to pass through the GC column. jfda-online.comgcms.cz
Following derivatization, the GC-MS system separates the derivative from other components in the sample. The mass spectrometer then fragments the molecule and detects the resulting ions, providing a unique mass spectrum that confirms the identity of the compound. researchgate.net
Table 2: Hypothetical Workflow for GC-MS Analysis via Derivatization
| Step | Description |
|---|---|
| 1. Sample Preparation | The aqueous sample containing the analyte is lyophilized to dryness. |
| 2. Derivatization | The dried residue is reconstituted in a suitable solvent (e.g., pyridine), and a silylating agent (e.g., BSTFA with TMCS as a catalyst) is added. The mixture is heated (e.g., at 60-70°C) to ensure complete reaction. |
| 3. GC Separation | An aliquot of the derivatized sample is injected into the GC, equipped with a nonpolar capillary column (e.g., DB-5ms). A temperature program is used to separate the derivatives. |
| 4. MS Detection | The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for identification, while selected ion monitoring (SIM) can be used for quantification to enhance sensitivity. |
While effective for related compounds, developing a robust derivatization protocol for the sulfooxy group requires careful optimization to ensure complete and reproducible conversion without degradation.
For the detection of trace amounts of this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govmhlw.go.jp LC-MS has been successfully used to confirm the identity of synthesized 5-Sulfooxymethylfurfural. nih.govelsevierpure.com
In an LC-MS/MS system, the analyte is first separated by the LC column. The eluent is then directed to an ionization source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions from the analyte molecules. nih.gov
These ions are then guided into the mass spectrometer. In a tandem MS setup (e.g., a triple quadrupole), a specific precursor ion corresponding to the analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly selective and sensitive quantification, even in complex matrices. nih.gov
Table 3: Typical LC-MS/MS Parameters for Trace Analysis
| Parameter | Setting |
|---|---|
| LC System | UPLC/HPLC with a suitable reversed-phase or HILIC column nih.gov |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| MS Analyzer | Triple Quadrupole or Ion Trap nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M-Na]⁻ or [M+H]⁺ (Hypothetical m/z) |
| Product Ion(s) (Q3) | Specific fragment ions for quantification and confirmation |
| Collision Energy | Optimized for maximum product ion signal |
The method can achieve detection limits in the low to sub-nanogram per milliliter range, making it ideal for metabolic studies or for detecting the compound as a low-level impurity. nih.govnih.gov
Sample Preparation and Derivatization Strategies for Analytical Purposes
Effective sample preparation is a critical prerequisite for accurate and reliable analysis, aiming to isolate and concentrate the analyte of interest while removing interfering matrix components. organomation.com For this compound, which is a polar and water-soluble compound, the choice of sample preparation technique will depend on the sample matrix (e.g., food products, biological fluids).
Common Sample Preparation Techniques:
Direct Dissolution: For relatively clean samples, dissolution in a suitable solvent like water or a buffer, followed by filtration to remove particulates, may be sufficient before analysis by techniques like High-Performance Liquid Chromatography (HPLC). scbt.com
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. nih.gov For a polar compound like this compound, a reverse-phase SPE cartridge could be used to retain non-polar interferences while allowing the target analyte to pass through in the aqueous phase. Alternatively, specific ion-exchange cartridges could be employed to retain the sulfonate group.
Liquid-Liquid Extraction (LLE): LLE can be used to separate compounds based on their differential solubility in two immiscible liquids. organomation.com Given the high polarity of the sodium salt, this method might be more applicable after derivatization to a less polar form.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used in food analysis, involves an extraction step with a solvent like acetonitrile followed by a cleanup step using a salt mixture. nih.gov It could be adapted for the extraction of this compound from complex food matrices.
Derivatization Strategies:
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties, such as volatility for Gas Chromatography (GC) or detectability for HPLC. youtube.com For this compound, derivatization could target the aldehyde functional group.
Aldehyde Derivatization: Similar to its parent compound, 5-hydroxymethylfurfural (HMF), the aldehyde group of 5-Sulfooxymethylfurfural can be reacted with derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov This reaction forms a stable, colored, and UV-active hydrazone, which is highly suitable for HPLC-UV analysis. This strategy not only improves chromatographic separation but also significantly enhances detection sensitivity. nih.govnih.gov
Silylation: For GC analysis, the polar nature of the compound would necessitate derivatization to increase volatility and thermal stability. youtube.com Silylating agents could potentially react with the sulfonate group, although the stability of such derivatives under GC conditions would need to be evaluated.
The choice between these strategies depends on the analytical instrument available and the specific requirements of the analysis in terms of sensitivity and selectivity.
Development of High-Throughput Screening (HTS) Methods
High-throughput screening (HTS) allows for the rapid, automated testing of a large number of samples for a specific activity or property. bmglabtech.com In the context of this compound, HTS methods could be developed to screen for its presence in numerous food samples or to identify compounds that inhibit its formation.
Principles of HTS for Chemical Detection:
The core of an HTS assay involves miniaturization, automation, and a sensitive readout. bmglabtech.com A typical HTS workflow includes:
Assay Development: An assay is designed to produce a measurable signal (e.g., fluorescence, absorbance) in the presence of the target analyte. For instance, a fluorescence-based assay could be developed where the reaction of this compound with a specific reagent generates a fluorescent product. researchgate.net
Library Screening: Large libraries of samples are tested in a multi-well plate format (e.g., 96-well or 384-well plates). criver.com
Automation: Robotic systems handle liquid dispensing, plate movements, and incubation steps, enabling the processing of thousands of samples per day. bmglabtech.com
Data Analysis: Automated data acquisition and analysis identify "hits" or positive samples that meet predefined criteria. criver.com
Potential HTS Applications:
Food Safety Screening: An HTS assay could be developed to rapidly screen a wide variety of food products for the presence of this compound, identifying those that may require further quantitative analysis.
Inhibitor Discovery: By using a model system that generates this compound, HTS could be used to screen libraries of natural or synthetic compounds to identify inhibitors of its formation. This could be valuable for developing strategies to mitigate its presence in foods.
Virtual Screening: In silico or virtual high-throughput screening can be used to screen large compound databases to identify molecules that are likely to interact with a particular biological target or, in this context, to predict the formation of certain derivatives. nih.gov
The development of robust and validated HTS methods would significantly enhance the efficiency of monitoring and studying this compound across a large number of samples.
Structural Analogues and Derivatives of 5 Sulfooxymethylfurfural Sodium Salt: Synthesis and Mechanistic Insights
Synthesis of Related Furanic Sulfuric Acid Esters
The synthesis of furanic sulfuric acid esters, structural analogues of 5-Sulfooxymethylfurfural (B118937) sodium salt, can be approached through several synthetic routes, primarily involving the functionalization of the hydroxyl group of 5-hydroxymethylfurfural (B1680220) (HMF) or its derivatives. The direct sulfonation of HMF is a primary method, often employing a sulfur trioxide-pyridine complex to introduce the sulfate (B86663) group. youtube.com This method is advantageous as it proceeds under relatively mild conditions, which is crucial for the sensitive furan (B31954) ring. youtube.com
Another key strategy involves the preparation of more reactive intermediates from HMF, such as 5-chloromethylfurfural (B124360) (CMF) or 5-acetoxymethylfurfural (AMF). rsc.orgnih.gov CMF, with its good leaving group (chloride), can readily undergo nucleophilic substitution with a sulfate source. rsc.orgnih.gov Similarly, AMF can be hydrolyzed to HMF and then sulfonated, or potentially undergo direct conversion, although this is less common. nih.gov The synthesis of these precursors is well-established, with methods for producing CMF from sugars using hydrochloric acid and AMF through acetylation of HMF. nih.govnih.gov
The synthesis of a variety of structural analogues can be achieved by starting with substituted furans. For instance, furan derivatives with different substituents at the 2, 3, or 4 positions can be synthesized and then subjected to formylation or hydroxymethylation at the 5-position, followed by sulfonation. The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly influence the reactivity of the starting materials and the stability of the final products. For example, the presence of an electron-donating group can increase the electron density of the furan ring, making it more susceptible to electrophilic attack but potentially less stable. chempap.org
A general synthetic scheme for producing furanic sulfuric acid esters can be envisioned as follows:
Starting Material Selection: Choice of a furan derivative with desired substituents.
Introduction of the Hydroxymethyl Group: If not already present, a hydroxymethyl group is introduced at the 5-position, often via formylation followed by reduction.
Sulfonation: The hydroxymethyl group is then esterified to a sulfuric acid ester using a suitable sulfonating agent.
The table below summarizes some potential structural analogues and their synthetic precursors.
| Structural Analogue | Precursor Furan Derivative | Key Synthetic Step |
| 5-Sulfooxymethyl-3-methylfurfural | 3-Methylfuran | Formylation, Reduction, Sulfonation |
| 5-Sulfooxymethyl-4-chlorofurfural | 4-Chlorofuran | Formylation, Reduction, Sulfonation |
| 2-Formyl-5-(sulfooxymethyl)furoic acid | 5-Hydroxymethyl-2-furoic acid | Oxidation, Sulfonation |
Comparative Reactivity and Stability of Structural Analogues
The reactivity and stability of furanic compounds are critical parameters that dictate their potential applications. The furan ring is known to be less aromatic than benzene (B151609) and can be susceptible to degradation under harsh conditions, particularly in acidic or basic environments. youtube.com The stability of furanic sulfuric acid esters is influenced by both the inherent properties of the furan ring and the nature of the substituents attached to it.
The sulfoxymethyl group itself is a key factor in the reactivity of these molecules. The sulfate moiety is a good leaving group, which can make the methylene (B1212753) bridge susceptible to nucleophilic attack. This reactivity is central to the proposed biological activity of compounds like 5-Sulfooxymethylfurfural.
A hypothetical comparison of the stability of different structural analogues is presented in the table below, based on general principles of organic chemistry.
| Structural Analogue | Expected Relative Stability | Rationale |
| 5-Sulfooxymethylfurfural | Moderate | Aldehyde group is electron-withdrawing, providing some stabilization. |
| 5-Sulfooxymethyl-3-methylfurfural | Lower | Methyl group is electron-donating, increasing ring reactivity and potentially decreasing stability. |
| 5-Sulfooxymethyl-4-chlorofurfural | Higher | Chlorine is electron-withdrawing, decreasing ring reactivity and potentially increasing stability. |
| 2-Formyl-5-(sulfooxymethyl)furoic acid | Higher | Both formyl and carboxyl groups are strongly electron-withdrawing, significantly stabilizing the furan ring. |
Influence of Substituent Effects on Chemical and Biochemical Interactions
The chemical and biochemical interactions of furan derivatives are profoundly influenced by the nature and position of substituents on the furan ring. These substituents can alter the molecule's electronic properties, steric hindrance, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological macromolecules like enzymes and receptors. nih.gov
Electron-donating groups (e.g., methyl, methoxy) increase the electron density of the furan ring, which can enhance its reactivity in electrophilic substitution reactions. chempap.org In a biochemical context, this increased electron density could influence interactions with electron-deficient sites in a biological target. Conversely, electron-withdrawing groups (e.g., formyl, nitro, chloro) decrease the electron density of the ring, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack. nih.gov This modification can be crucial for the molecule's metabolic fate and its ability to act as an electrophile, which is often a key mechanism for the biological activity of furan derivatives.
The position of the substituent also plays a vital role. A substituent at the 3- or 4-position will have a different electronic and steric influence compared to a substituent at the 2- or 5-position. For instance, a bulky substituent adjacent to the reactive side chain could sterically hinder its interaction with a binding site.
The following table outlines the potential influence of different types of substituents on the biochemical interactions of furanic sulfuric acid esters.
| Substituent Type at Positions 3 or 4 | Effect on Furan Ring | Potential Impact on Biochemical Interactions |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | May enhance binding to electron-deficient pockets in proteins; could alter metabolic pathways. |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Decreases electron density | May increase electrophilicity of the molecule, potentially enhancing covalent modification of biological targets. |
| Bulky Groups (e.g., -t-butyl) | Increases steric hindrance | May prevent or alter the binding orientation within a protein's active site. |
| Polar Groups (e.g., -OH, -NH₂) | Increases polarity and H-bonding capacity | Can form additional hydrogen bonds with the target protein, potentially increasing binding affinity. |
Exploration of Structure-Reactivity Relationships
The exploration of structure-reactivity relationships (SRRs) is a cornerstone of medicinal chemistry and chemical toxicology. For furanic sulfuric acid esters, understanding how structural modifications affect their chemical reactivity provides insights into their potential biological activity and mechanisms of action.
The primary reactive site in 5-Sulfooxymethylfurfural and its analogues is the allylic sulfate ester. The stability and reactivity of this group are directly modulated by the electronic properties of the furan ring. A more electron-rich furan ring, due to the presence of electron-donating substituents, can stabilize a developing positive charge on the methylene carbon during a potential SN1-type reaction, thus increasing its reactivity. Conversely, electron-withdrawing groups would destabilize such a carbocation, decreasing the reactivity of the sulfate ester as a leaving group.
Computational studies on substituted furans have shown that the electronic effects of substituents significantly influence their reactivity in reactions like Diels-Alder cycloadditions. nih.gov These findings can be extrapolated to understand the reactivity of the furan ring itself in various chemical and biochemical transformations.
A systematic study of a series of analogues with varying substituents would be necessary to establish a quantitative structure-reactivity relationship. This would involve synthesizing a library of compounds and measuring their reaction rates in a model system, for example, the rate of hydrolysis of the sulfate ester under controlled conditions. The observed reactivity could then be correlated with electronic parameters of the substituents (e.g., Hammett constants) to build a predictive model.
The table below summarizes the expected structure-reactivity trends for the sulfoxymethyl group in substituted furfurals.
| Substituent on Furan Ring | Expected Effect on Reactivity of Sulfoxymethyl Group |
| Strong Electron-Donating Group | Increased reactivity (facilitates leaving group departure) |
| Weak Electron-Donating Group | Moderately increased reactivity |
| No Substituent (H) | Baseline reactivity |
| Weak Electron-Withdrawing Group | Moderately decreased reactivity |
| Strong Electron-Withdrawing Group | Decreased reactivity (destabilizes carbocation intermediate) |
Future Research Directions and Emerging Paradigms
Advancements in Green Chemistry Approaches for Synthesis
The conventional synthesis of 5-Sulfooxymethylfurfural (B118937) (SMF) for research purposes often involves reagents and conditions that are not environmentally benign. The future of its synthesis lies in the adoption of green chemistry principles, focusing on recyclable catalysts, milder reaction conditions, and the use of sustainable starting materials.
Current research into the production of HMF, the precursor to SMF, is heavily invested in green and sustainable methods. These include the use of solid acid catalysts which can be easily recovered and reused, reducing waste and improving process efficiency. rsc.orgnih.govmdpi.comresearchgate.netacs.orgbcrec.idrsc.org Examples of such catalysts include:
Sulfonated Carbon-Based Materials: Materials like sulfonated biochar and activated carbon are being explored for their catalytic activity in converting biomass to HMF. bcrec.idmdpi.com These catalysts are often derived from waste biomass, further enhancing their green credentials.
Sulfonated Metal-Organic Frameworks (MOFs): MOFs offer a high surface area and tunable porosity, making them effective catalyst supports. rsc.org Sulfonic acid-functionalized MOFs have shown high catalytic activity in the conversion of fructose (B13574) to HMF. rsc.org
Sulfonated Polymers and Resins: Porous organic polymers and ion-exchange resins functionalized with sulfonic acid groups are also proving to be efficient catalysts for HMF and its derivatives. rsc.orgnih.gov
While these methods are primarily focused on HMF and its ether derivatives, the principles are directly applicable to the sulfonation of HMF to produce 5-Sulfooxymethylfurfural sodium salt. Future research is expected to adapt these green catalytic systems for the direct and selective sulfonation of HMF, thereby providing a more sustainable route to this important research chemical.
Table 1: Emerging Green Catalysts for HMF and Derivative Synthesis
| Catalyst Type | Precursor/Starting Material | Key Advantages | Potential for SMF Synthesis |
| Sulfonated Biochar | Waste Biomass (e.g., wheat straw, corn stalk) | Renewable, low-cost, high acid density. bcrec.idmdpi.com | High potential for direct, green sulfonation of HMF. |
| Sulfonated MOFs | Metal ions and organic linkers | High surface area, tunable porosity, high catalytic activity. rsc.org | Adaptable for selective sulfonation reactions. |
| Sulfonated Polymers | Organic monomers | Recyclable, high efficiency. rsc.orgnih.gov | Promising for continuous flow synthesis processes. |
Novel Analytical Technologies for In Situ Detection
Understanding the formation of this compound in real-time during food processing is a significant analytical challenge. Current methods often rely on laboratory-based techniques that are not suitable for rapid, on-site measurements. The development of novel analytical technologies for in situ detection is a critical area of future research.
Emerging techniques with the potential for in situ monitoring include:
Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like furan (B31954) and its derivatives in complex food matrices. mdpi.comnih.govresearchgate.netresearchgate.net The development of portable GC-MS systems could enable at-line or even in-line monitoring of SMF formation.
Electrochemical Sensors: These sensors offer the promise of rapid, low-cost, and portable detection. Future research could focus on developing selective electrodes for the electrochemical detection of this compound, potentially integrated into food processing equipment for real-time quality control.
Spectroscopic Techniques: Techniques such as Raman and Near-Infrared (NIR) spectroscopy, combined with chemometrics, could be developed for the non-destructive, in situ monitoring of chemical changes during food processing, including the formation of furan derivatives.
The EU has already recommended the monitoring of furan and its alkylated derivatives in various food products, highlighting the regulatory drive for more advanced analytical methods. merieuxnutrisciences.com
Table 2: Comparison of Analytical Technologies for Furan Derivative Detection
| Technology | Principle | Advantages | Challenges for In Situ SMF Detection |
| HS-SPME-GC-MS/MS | Extraction and separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity, capable of identifying isomers. mdpi.comnih.gov | Requires sample preparation, not truly real-time. |
| Electrochemical Sensors | Measurement of current or potential changes upon interaction with the analyte. | Portability, low cost, rapid response. | Development of selective recognition elements for SMF. |
| Spectroscopic Methods | Interaction of light with the sample to obtain a chemical fingerprint. | Non-destructive, potential for real-time monitoring. | Complex data analysis, potential for interference from matrix components. |
Deeper Elucidation of Complex Reaction Networks in Food and Biological Systems
5-Sulfooxymethylfurfural is known to be a reactive electrophile that can form adducts with cellular macromolecules such as DNA and proteins. nih.govnih.govresearchgate.netresearchgate.net However, the full extent of its reaction network within the complex chemical environment of food and biological systems remains largely unexplored.
Future research in this area will likely focus on:
Identifying Reaction Products: Characterizing the specific adducts formed between SMF and food components (e.g., amino acids, proteins, polyphenols) and biological molecules (e.g., DNA bases, amino acid residues in proteins). This will provide a more complete picture of its reactivity and potential mechanisms of toxicity.
Kinetics of Formation and Degradation: Studying the rates of SMF formation from HMF under various food processing conditions (e.g., temperature, pH, matrix composition) and its subsequent degradation or reaction with other components. nih.gov This will help in developing strategies to mitigate its formation.
Metabolic Fate: Further investigating the metabolic pathways of SMF in vivo, including its detoxification and elimination from the body. nih.govnih.gov Understanding the balance between its formation and detoxification is crucial for assessing its risk to human health.
Computational Modeling for Predictive Chemical Reactivity and Biological Interactions
Computational chemistry and toxicology are becoming indispensable tools for understanding and predicting the behavior of chemical compounds. For this compound, these in silico approaches offer a powerful means to investigate its properties without the need for extensive and costly experimental studies.
Key areas of future computational research include:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure and reactivity of SMF. researchgate.net This can provide insights into its stability, reaction mechanisms with other molecules, and the energetics of adduct formation. For instance, DFT calculations have been used to understand the stability of HMF in different solvent systems. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and toxicity of furan derivatives based on their molecular structure. kean.eduljmu.ac.uknih.govzsmu.edu.ua By building robust QSAR models, it may be possible to predict the potential toxicity of SMF and related compounds, aiding in risk assessment and the design of safer food processing methods. digitaloceanspaces.com
Molecular Docking: This technique can be used to simulate the interaction of SMF with biological targets such as enzymes and DNA. This can help to identify potential binding sites and understand the molecular basis of its biological effects.
The integration of these computational approaches with experimental data will provide a more comprehensive understanding of the chemical and biological properties of this compound, ultimately contributing to a more informed assessment of its risks and the development of strategies to minimize its presence in the food supply.
Q & A
Basic Questions
Q. What are the established protocols for synthesizing and characterizing 5-sulfooxymethylfurfural sodium salt with high purity?
- Methodological Answer : Synthesis typically involves sulfonation of hydroxymethylfurfural (HMF) derivatives under controlled acidic conditions. For example, molten salt systems (e.g., using sodium bisulfate) at 80–120°C for 2–6 hours can optimize sulfonation efficiency . Characterization requires NMR (e.g., H/C for functional groups), HPLC for purity (>95%), and mass spectrometry for molecular weight confirmation. Ensure thorough solvent removal and lyophilization to avoid hydrate formation .
- Example Synthesis Conditions :
| Reactant | Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| HMF derivative | NaHSO₄ | 100 | 4 | 78 | 97 |
| 5-Formylfuran | H₂SO₄/Na₂SO₃ | 120 | 6 | 65 | 95 |
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if symptoms persist. Store in airtight containers away from moisture and oxidizing agents . Waste disposal must comply with local regulations for sulfonated organic compounds .
Q. How can researchers efficiently locate peer-reviewed studies on this compound?
- Methodological Answer : Use CAS registry numbers (if available) in SciFinder® for precise indexing. Combine Boolean terms like "this compound AND synthesis" in PubMed/Web of Science. Exclude patents in SciFinder® to focus on academic studies. Track citations of foundational papers (e.g., Bhaumik et al., 2018) for recent advancements .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a 2 factorial design to test variables like temperature (80–120°C), catalyst concentration (1–5 mol%), and reaction time (2–8 hrs). Analyze main effects and interactions using ANOVA. For example, a study found temperature-catalyst interaction contributes 40% to yield variance. Prioritize factors with Pareto charts and validate optimal conditions with triplicate runs .
Q. How to resolve contradictions in reported reactivity data for sulfonated furan derivatives?
- Methodological Answer : Cross-validate experimental setups:
- Compare solvent polarity effects (e.g., DMSO vs. water) on reaction kinetics.
- Replicate studies using identical purity standards (e.g., ≥98% by HPLC).
- Use DFT calculations to model electronic effects of the sulfonate group on reaction pathways .
Q. What spectroscopic and computational methods elucidate the compound’s reaction mechanisms?
- Methodological Answer :
- In situ FTIR monitors intermediate formation during sulfonation.
- DFT/MD simulations predict stabilization of sulfonate intermediates in aqueous phases.
- Isotopic labeling (e.g., S) tracks sulfonate group transfer in cross-coupling reactions .
Q. How to address reproducibility challenges in scaling up synthesis?
- Methodological Answer : Document batch-specific variables (e.g., stirring rate, cooling gradients) in supplementary materials. Use process analytical technology (PAT) like inline NMR for real-time monitoring. Share raw data via repositories (e.g., Zenodo) to enable meta-analyses .
Q. What strategies validate the compound’s role in biomass-derived chemical pathways?
- Methodological Answer :
- Isotope tracing : Feed C-labeled glucose into HMF pathways to track incorporation into the sulfonated product.
- Lifecycle analysis : Compare energy inputs and waste outputs of sulfonation routes vs. alternative functionalization methods .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference purity metrics, solvent systems, and analytical methods when reconciling disparate results. For example, aqueous vs. non-aqueous synthesis routes may explain yield variations .
- Experimental Design : Pre-register protocols on platforms like Open Science Framework to mitigate bias. Include negative controls (e.g., unsulfonated HMF) to confirm reaction specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
